molecular formula C8H9ClO4S B075189 2,5-Dimethoxybenzenesulfonyl chloride CAS No. 1483-28-9

2,5-Dimethoxybenzenesulfonyl chloride

Cat. No. B075189
CAS RN: 1483-28-9
M. Wt: 236.67 g/mol
InChI Key: SHELADVIRCCTFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-dimethoxybenzenesulfonyl chloride derivatives can be achieved through various methods, including the reaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to structurally characterized compounds through X-ray single crystal diffraction. These methods highlight the compound's flexibility in forming structurally diverse molecules under different synthetic conditions (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxybenzenesulfonyl chloride derivatives has been elucidated through techniques such as X-ray diffraction, showing triclinic and monoclinic crystal systems for different isomers. These studies reveal the compound's ability to form sterically hindered molecules, which are linked into frameworks by hydrogen bonds, providing insights into the compound's chemical behavior and reactivity (Rublova et al., 2017).

Chemical Reactions and Properties

2,5-Dimethoxybenzenesulfonyl chloride participates in a variety of chemical reactions, including solvolysis and reactions with amines, showcasing its versatility as a reagent. For instance, its reaction with primary amines can yield either sulfonamido Schiff bases or the corresponding sulfonamide depending on the amine concentration, illustrating the compound's reactivity and potential for derivatization (Rajeev et al., 1994).

Scientific Research Applications

  • HPLC Derivatization Reagent for Glyphosate : Fang, Wei, and Liu (2014) described the use of 2,5-Dimethoxybenzenesulfonyl chloride (DMOSC) as a novel pre-column derivatisation reagent in high-performance liquid chromatography (HPLC) for determining glyphosate. DMOSC showed high chemical activity, allowing for a rapid and efficient derivatization process at lower temperatures compared to other reagents (Fang, Wei, & Liu, 2014).

  • Sulfonyl Chloride Derivatives : Cremlyn and Cronje (1979) discussed the conversion of different chlorophenols into substituted benzenesulfonyl chlorides, including derivatives of 2,5-Dimethoxybenzenesulfonyl chloride. These derivatives have potential applications as herbicides and were explored for their chemical properties (Cremlyn & Cronje, 1979).

  • Probe for Calcium Ion Capturing : Hussain, Asiri, and Rahman (2020) synthesized new molecules using 2,5-dimethoxy-benzene-1-sulfonyl chloride (DMBSC) for detecting calcium ions. They developed a probe for selective determination of calcium in natural samples, showcasing its potential in analytical chemistry (Hussain, Asiri, & Rahman, 2020).

  • Heavy Metal Sensors : Sheikh et al. (2016) synthesized molecules including 2,5-dimethoxybenzenesulfonyl chloride derivatives for application as heavy metal sensors. Their study highlighted the environmental and health-care significance of these compounds in detecting toxic pollutants (Sheikh et al., 2016).

Safety And Hazards

2,5-Dimethoxybenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is advised against food, drug, pesticide or biocidal product use . In case of contact, immediate medical attention is required .

properties

IUPAC Name

2,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHELADVIRCCTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163946
Record name 2,5-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzenesulfonyl chloride

CAS RN

1483-28-9
Record name 2,5-Dimethoxybenzenesulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxybenzene-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

Into 1100 ml of methylene chloride was dissolved 552 g (4.00 mol) of commercially available 1,4-dimethoxybenzene, and then 308 ml (4.63 mol) of chlorosulfonic acid was added dropwise thereto under cooling with ice in such a manner that the internal temperature was not over 5° C. After the addition, the reaction system was put under a condition of room temperature, and the solution was further stirred for 1 hour. Next, 1000 ml of acetonitrile and 600 ml of DMAC (N,N-dimethylacetoamide) were poured into the solution. Next, the reaction system was heated in a warm bath of 35° C. temperature, and thereto was added dropwise 404 ml (4.33 mol) of phosphorous oxychloride at an internal temperature of 30° C. At this time, attention was paid that the internal temperature was not over 40° C. After the addition, the solution was allowed to react at 35° C. for 1 hour. Thereafter, the reaction solution was charged into ice water. The organic phase was extracted with ethyl acetate, washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure, to obtain 2,5-dimethoxybenzenesulfonylchloride.
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
308 mL
Type
reactant
Reaction Step Two
Quantity
404 mL
Type
reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K Shakuntala, S Naveen, NK Lokanath, PA Suchetan - uomphysics.net
Crystal structures of two isomeric compounds of formula C14H14NO4SCl, namely N-(2-chlorophenyl)-2, 5-dimethoxybenzenesulfonamide (I) and N-(4-chlorophenyl)-2, 5-dimethoxy-…
Number of citations: 0 uomphysics.net
F Fang, R Wei, X Liu - International Journal of Environmental …, 2014 - Taylor & Francis
A novel pre-column derivatisation reagent, 2,5-Dimethoxybenzenesulfonyl chloride (DMOSC), for determination of the secondary amine glyphosate by high-performance liquid …
Number of citations: 31 www.tandfonline.com
F Fang, RQ Wei, XN Liu, SC Li - Chinese Journal of Bioprocess …, 2014 - cabdirect.org
A derivatization method for the determination of glyphosate had been developed by using 2, 5-dimethoxybenzenesulfonyl chloride. The optimized conditions of derivatization were as …
Number of citations: 4 www.cabdirect.org
A Fozard, G Jones - The Journal of Organic Chemistry, 1965 - ACS Publications
The cyclization of 2-(5'-ethoxyvaleryl) pyridine (II) gives the cyclic ketone (IV) which has been converted into the 9-bromo-and 9, 9-dibromo-10, 10-dihydroxypyridoazepinium salts (V …
Number of citations: 14 pubs.acs.org
DD Chapman, ET Jones, HS Wilgus III… - The Journal of …, 1965 - ACS Publications
Discussion In the preceding paper1 in this series concerned with the substituent effects in the 1, 4-addition of l-phenyl-5-mercaptotetrazole to monosubstituted quiñones, it was …
Number of citations: 9 pubs.acs.org
K Shakuntala, S Naveen, NK Lokanath… - … Section C: Structural …, 2017 - scripts.iucr.org
The synthesis and evaluation of the pharmacological activities of molecules containing the sulfonamide moiety have attracted interest as these compounds are important …
Number of citations: 6 scripts.iucr.org
D Dar'in, G Kantin, O Bakulina, M Krasavin - Synthesis, 2020 - thieme-connect.com
A convenient one-pot approach to the preparation of α-diazo-β-ketosulfones from sulfonyl chlorides is described. It involves the conversion of the sulfonyl chloride to sodium sulfinate, …
Number of citations: 4 www.thieme-connect.com
T Ishihara, N Seki, F Hirayama, M Orita… - Bioorganic & medicinal …, 2007 - Elsevier
We describe here our investigation of a new series of orally active fXa inhibitors based on a prodrug strategy. Solid-phase parallel synthesis identified a unique series of fXa inhibitors …
Number of citations: 13 www.sciencedirect.com
L Hu, Z Li, Y Li, J Qu, YH Ling, J Jiang… - Journal of medicinal …, 2006 - ACS Publications
Two series of carbazole sulfonamides related to Combretastatin A4 (1) were synthesized and evaluated for antiproliferative activity. Thirteen of the 26 new sulfonamides exhibited IC 50 …
Number of citations: 128 pubs.acs.org
V Canale, M Kotańska, A Dziubina, M Stefaniak… - Molecules, 2021 - mdpi.com
The complex pathophysiology of depression, together with the limits of currently available antidepressants, has resulted in the continuous quest for alternative therapeutic strategies. …
Number of citations: 7 www.mdpi.com

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